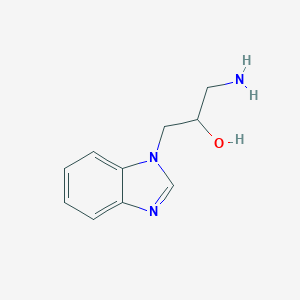

1-Amino-3-benzoimidazol-1-yl-propan-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-(benzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8,14H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSFMYBATFLTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424463 | |

| Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109540-56-9 | |

| Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-benzoimidazol-1-yl-propan-2-ol: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The benzimidazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant therapeutic agents.[1] Its structural similarity to endogenous purines allows for facile interaction with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1][2] This guide focuses on a representative member of this class, 1-Amino-3-benzoimidazol-1-yl-propan-2-ol , a molecule embodying the key structural motifs—a heterocyclic core and a flexible amino alcohol sidechain—that confer potent bioactivity.

While extensive literature exists for the benzimidazole class, this specific molecule serves as an exemplary scaffold for discussing the synthesis, characterization, and potential mechanisms of action pertinent to drug discovery and development professionals. We will detail a robust and plausible synthetic pathway, outline comprehensive analytical validation protocols, and explore the compound's therapeutic promise by drawing upon data from structurally analogous compounds. This document is intended as a technical resource for researchers and scientists to facilitate the exploration of novel benzimidazole derivatives as next-generation therapeutics.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural isostere of natural purine nucleosides.[3] This mimicry enables it to interact with a multitude of biopolymers, leading to a diverse pharmacological profile.[2] FDA-approved drugs containing this scaffold include the proton-pump inhibitor omeprazole, the anthelmintic albendazole, and the anticancer agent bendamustine, highlighting its versatility and clinical relevance.[1]

The addition of a 1-amino-3-(N)-propan-2-ol side chain, as seen in our topic compound, is a strategic structural modification. The secondary alcohol and primary amine functionalities provide key hydrogen bonding donors and acceptors, crucial for high-affinity interactions with enzyme active sites or receptors. This side chain is a classic pharmacophore, notably present in beta-adrenergic blockers. The inherent chirality of the propan-2-ol moiety also introduces stereochemical considerations that can be exploited to optimize potency and selectivity.

Physicochemical Properties (Predicted)

Below are the predicted physicochemical properties for 1-Amino-3-benzoimidazol-1-yl-propan-2-ol. These values are estimated based on its structure and serve as a baseline for experimental characterization.

| Property | Value | Justification / Source |

| Molecular Formula | C₁₀H₁₃N₃O | Calculated from structure |

| Molecular Weight | 205.23 g/mol | Calculated from structure |

| LogP (Predicted) | ~0.5 - 1.5 | Increased polarity from -OH and -NH₂ groups |

| Hydrogen Bond Donors | 3 (N-H, O-H, N-H₂) | Calculated from structure |

| Hydrogen Bond Acceptors | 3 (N, O, N) | Calculated from structure |

| Polar Surface Area | ~69 Ų | Calculated from structure |

Synthesis and Purification

The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol can be logically approached via a two-step sequence: first, the N-alkylation of the benzimidazole core with a suitable three-carbon electrophile, followed by the introduction of the primary amine. A highly efficient and common strategy involves using epichlorohydrin to form an epoxide intermediate, which is subsequently opened by an amine source.

This pathway is advantageous because it establishes the complete carbon skeleton and hydroxyl group in a single, regioselective step, leveraging the high reactivity of the epoxide ring. The choice of a strong base like sodium hydride in the first step ensures complete deprotonation of the benzimidazole N-H, maximizing nucleophilicity and driving the reaction to completion.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole (Intermediate 1)

-

Rationale: This step utilizes a strong, non-nucleophilic base (NaH) to deprotonate the benzimidazole, creating a potent nucleophile that attacks epichlorohydrin. The reaction is performed in an anhydrous polar aprotic solvent (DMF) to ensure solubility and prevent quenching of the base.

-

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add anhydrous dimethylformamide (DMF, 100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

-

Dissolve benzimidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for 1 hour. The formation of the sodium salt of benzimidazole should be evident.

-

Add epichlorohydrin (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Self-Validation/QC: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexane. The disappearance of the benzimidazole spot and the appearance of a new, higher Rf spot indicates product formation.

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

-

Step 2: Synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol (Final Product)

-

Rationale: This is a classic nucleophilic ring-opening of an epoxide. Concentrated aqueous ammonia provides a high concentration of the nucleophile (NH₃) to attack the sterically less hindered terminal carbon of the epoxide, yielding the desired primary amine.

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in methanol (50 mL) in a sealed pressure vessel.

-

Add concentrated aqueous ammonia (28-30%, 20 eq) to the solution.

-

Seal the vessel and heat the mixture to 60-70 °C for 24 hours. The use of a sealed vessel is critical to prevent the escape of volatile ammonia.

-

Self-Validation/QC: Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane). The disappearance of the epoxide intermediate spot confirms the reaction is proceeding.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the final product.

-

Characterize the purified product by NMR and MS.

-

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Sources

An In-depth Technical Guide to 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information on its core chemical properties, proposes a detailed, scientifically-grounded synthesis protocol, and explores its potential therapeutic applications based on the well-established bioactivities of the benzimidazole scaffold. This document serves as a foundational resource for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in drug discovery. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer (e.g., bendamustine) treatments.[3] The versatility of the benzimidazole ring system, which allows for substitution at various positions, provides a rich molecular landscape for the design of new chemical entities with tailored biological profiles.[4]

The incorporation of an amino alcohol side chain, as seen in 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol, can further enhance the pharmacological properties of the benzimidazole core. The hydroxyl and amino groups can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and specificity.

Molecular Properties of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol

Based on its chemical structure, the key molecular properties of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol have been calculated and are summarized in the table below. It is important to note that these are theoretical values and await experimental verification.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 1-amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol |

| Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC(CN)O |

| Calculated LogP | 0.8 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The N-alkylation of benzimidazoles is a common and versatile method for introducing a variety of side chains.[5] The use of an epoxide as the alkylating agent is advantageous as it directly introduces the desired 2-hydroxypropyl backbone. The subsequent conversion of a suitable leaving group to an amine is a standard transformation in organic synthesis. This approach allows for the controlled and regioselective introduction of the amino alcohol side chain at the N-1 position of the benzimidazole ring.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole

-

Reaction Setup: To a solution of benzimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature.

-

Addition of Epoxide: To the resulting suspension, add epichlorohydrin or a related 3-carbon epoxide synthon (1.2 eq) dropwise while maintaining the temperature at or below room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole.

Step 2: Synthesis of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol

-

Ring Opening of the Epoxide: Dissolve the purified 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

-

Amination: Add an excess of a suitable amine source, such as a solution of ammonia in methanol or a protected amine equivalent (e.g., benzylamine, followed by deprotection), to the epoxide solution.

-

Reaction Conditions: Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the final product, 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol.

Potential Therapeutic Applications and Future Directions

Given the extensive pharmacological profile of benzimidazole derivatives, 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is a promising candidate for various therapeutic applications. The following sections outline potential areas of investigation based on the known activities of structurally related compounds.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I and tubulin polymerization.[6] The structural features of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol, particularly the presence of hydrogen bond donors and acceptors, suggest that it could effectively interact with the active sites of these enzymes. Future research should involve screening this compound against a panel of cancer cell lines to evaluate its cytotoxic and cytostatic effects.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is a core component of several antimicrobial and antifungal agents.[7][8] The ability of these compounds to interfere with essential microbial processes makes them attractive candidates for combating infectious diseases. The propanolamine side chain in the target molecule could enhance its solubility and cell permeability, potentially leading to improved antimicrobial efficacy. In vitro studies against a range of bacterial and fungal pathogens are warranted to explore this potential.

Anti-inflammatory and Analgesic Properties

Certain benzimidazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[2] These activities are often mediated through the inhibition of key inflammatory enzymes or receptors. The structural characteristics of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol make it a candidate for investigation in models of inflammation and pain.

Conclusion

1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol represents a promising, yet underexplored, molecule within the vast chemical space of benzimidazole derivatives. This technical guide has provided a comprehensive theoretical foundation for this compound, including its calculated molecular properties and a detailed, plausible synthesis protocol. The exploration of its potential therapeutic applications, grounded in the established pharmacology of the benzimidazole scaffold, opens up new avenues for drug discovery and development. Further experimental validation of the synthesis and a thorough biological evaluation are crucial next steps to unlock the full therapeutic potential of this intriguing compound.

References

-

PubChem. 1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol. National Center for Biotechnology Information. [Link]

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022.

- 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal. 2013.

-

PubChem. 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. [Link]

- One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. 2024.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. 2024.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Benzimidazole(s)

- One‐Pot Synthesis of Novel 3‐{(1H‐Benzo[d]Imidazol‐2‐yl)Amino(Phenyl)Methyl}Benzofuran‐2(3H)‐Ones as Antimicrobial Agents and Their Molecular Docking Studies.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry. 2024.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. 2022.

- Alkylation reaction method of benzimidazoles compounds.

- synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development. 2023.

Sources

- 1. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chembk.com [chembk.com]

- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 6. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Solubility Profile of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for determining the solubility profile of the novel compound 1-Amino-3-benzoimidazol-1-yl-propan-2-ol. Given the apparent novelty of this molecule, this document emphasizes robust experimental design and analytical rigor to establish a foundational understanding of its physicochemical properties, which is a critical step in the drug discovery and development process.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its bioavailability and, consequently, its therapeutic efficacy. For a molecule like 1-Amino-3-benzoimidazol-1-yl-propan-2-ol, which incorporates both a basic benzimidazole moiety and a polar amino alcohol side chain, a thorough understanding of its behavior in various solvent systems is essential. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The amino alcohol functional group can significantly influence aqueous solubility and hydrogen bonding capacity.

This guide will detail the methodologies to systematically evaluate the solubility of this compound, providing insights that will inform formulation development, preclinical studies, and ultimately, clinical application.

Predicted Physicochemical Properties and Their Implications for Solubility

-

A benzimidazole ring: This heterocyclic system can participate in π-π stacking and hydrogen bonding. The basic nitrogen atom in the imidazole ring will be protonated at acidic pH, which is expected to increase aqueous solubility.

-

An amino group: The primary amine is basic and will also be protonated at acidic pH, further enhancing solubility in acidic media.

-

A hydroxyl group: The secondary alcohol is a key site for hydrogen bonding, contributing to its potential solubility in polar protic solvents.

Based on these features, it is anticipated that the solubility of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol will be highly dependent on the pH of the aqueous medium and the polarity of the solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[2][3] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent.

Materials and Equipment

-

1-Amino-3-benzoimidazol-1-yl-propan-2-ol (solid, of known purity)

-

A selection of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Use high-purity organic solvents.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Then, add an excess of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol to each vial, ensuring that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).[2] Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution and Quantification: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solvent is saturated with the solute, which is the definition of equilibrium solubility.

-

Controlled Temperature and Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is crucial for reproducible results. Agitation ensures that the entire solvent volume is in contact with the solid, facilitating the dissolution process.[2]

-

Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the method used to quantify the solute concentration.

Analytical Method Development for Quantification

A robust and validated analytical method is essential for accurately measuring the concentration of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol in the saturated solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying pharmaceutical compounds.[4]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: The benzimidazole ring contains a chromophore that should allow for detection by UV-Vis spectroscopy, likely in the range of 254-280 nm.

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be used.[4]

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

-

Quantify Unknowns: Measure the absorbance of the diluted, filtered samples and use the calibration curve to determine their concentrations.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol in Various Solvents at 25 °C (Hypothetical Data)

| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 6.5 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N HCl | 1.2 | Data to be determined | Data to be determined | Data to be determined |

| PBS | 7.4 | Data to be determined | Data to be determined | Data to be determined |

| Methanol | N/A | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | N/A | Data to be determined | Data to be determined | Data to be determined |

| Isopropanol | N/A | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | N/A | Data to be determined | Data to be determined | Data to be determined |

| DMSO | N/A | Data to be determined | Data to be determined | Data to be determined |

Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and understanding of the experimental process.

Figure 1: Experimental workflow for determining the solubility of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol.

Logical Framework for Solubility Investigation

The relationship between the compound's structure and the experimental design is crucial for a comprehensive solubility profile.

Figure 2: Logical relationship between compound structure, experimental design, and data output.

Conclusion

The solubility profile of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol is a critical dataset for its advancement as a potential therapeutic agent. While no public data currently exists, the methodologies outlined in this guide provide a robust and scientifically sound approach to generating this essential information. By carefully executing these protocols, researchers can obtain reliable and reproducible solubility data that will be invaluable for all subsequent stages of drug development.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.

- ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Benchchem. (n.d.). 1-[(Thian-3-yl)amino]propan-2-ol.

- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6).

- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.

- Benchchem. (n.d.). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.

- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- American Elements. (n.d.). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Springer. (n.d.). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane.

- OSHA. (n.d.). 1-Amino-2-propanol Method.

- World Health Organization (WHO). (n.d.). Annex 4.

- MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Beilstein-Institut. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

- PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.

- Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids.

- ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol.

- Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

- PubChem. (n.d.). 1-Amino-3-chloro-2-propanol.

- Chemsrc. (2025). 1-[benzyl(propan-2-yl)amino]-3-chloropropan-2-ol.

Sources

Methodological & Application

Application Note & Protocols: Characterizing DNA-Binding Properties of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol

Abstract

Small molecules capable of binding to DNA are foundational to the development of new therapeutic agents, particularly in oncology.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives known to interact with DNA through intercalation, groove binding, or electrostatic interactions.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of DNA-binding interactions of the novel compound 1-Amino-3-benzoimidazol-1-yl-propan-2-ol . We present the scientific rationale for its potential as a DNA-binding agent and provide a suite of detailed, validated protocols using common biophysical techniques to elucidate its binding mode, affinity, and conformational impact on DNA.

Compound Profile & Rationale for DNA-Binding Studies

The structure of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol combines key pharmacophores that suggest a strong propensity for DNA interaction.

-

Benzimidazole Core: This planar, aromatic ring system is structurally analogous to a purine base pair, making it an excellent candidate for intercalating between DNA base pairs through π-π stacking interactions.[2] This mode of binding can disrupt DNA replication and transcription, a mechanism exploited by many anticancer drugs.[2]

-

Propanolamine Side Chain: The flexible linker containing hydroxyl (-OH) and primary amine (-NH2) groups provides opportunities for hydrogen bonding and electrostatic interactions. The protonated amine can form ionic bonds with the negatively charged phosphate backbone of DNA, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, further stabilizing the complex within the DNA grooves.

These combined features suggest that the compound could engage in a multi-modal binding mechanism, potentially leading to high affinity and sequence selectivity.

Table 1: Physicochemical Properties of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol (Note: Experimental values should be determined and substituted for theoretical estimates where possible.)

| Property | Value (Predicted/Estimated) | Significance for DNA Binding |

| Molecular Formula | C₁₀H₁₃N₃O | - |

| Molecular Weight | 191.23 g/mol | Low molecular weight facilitates cell permeability. |

| logP (Predicted) | ~0.5 - 1.5 | Balanced lipophilicity is crucial for bioavailability. |

| pKa (Predicted) | ~8.5-9.5 (for amino group) | The amino group will be protonated at physiological pH (7.4), enabling electrostatic interactions with the DNA phosphate backbone. |

| Solubility | Soluble in DMSO, moderately soluble in aqueous buffers. | Dictates stock solution preparation and experimental buffer compatibility. |

Foundational Preparations

Scientific rigor begins with meticulous preparation of reagents. Inaccurate concentrations or impure materials are the most common sources of experimental failure.

Compound Stock Solution Preparation

-

Rationale: A concentrated, stable, and accurately quantified stock solution is critical for serial dilutions and ensuring reproducibility. Dimethyl sulfoxide (DMSO) is often the solvent of choice for organic molecules, but its final concentration in the assay must be minimized to avoid artifacts.

-

Protocol:

-

Accurately weigh ~5 mg of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol using an analytical balance.

-

Dissolve the compound in high-purity DMSO to create a 10 mM stock solution.

-

Verify the concentration using UV-Vis spectrophotometry by determining its molar extinction coefficient (ε).

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light, to prevent degradation and freeze-thaw cycles.

-

Calf Thymus DNA (ct-DNA) Preparation & Quality Control

-

Rationale: Calf Thymus DNA (ct-DNA) is a cost-effective and widely used model for initial biophysical studies as it is a highly polymerized, double-stranded DNA. Ensuring its purity is paramount. The A260/A280 ratio is a standard measure of purity, with a ratio of ~1.8-1.9 indicating that the sample is sufficiently free of protein contamination.

-

Protocol:

-

Prepare a stock solution of ct-DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Allow the DNA to dissolve slowly at 4°C with gentle agitation to avoid shearing.

-

Determine the concentration of the DNA stock solution using a UV-Vis spectrophotometer, assuming a molar extinction coefficient (ε) of 6600 M⁻¹cm⁻¹ at 260 nm per nucleotide.[4]

-

Measure the absorbance at 260 nm and 280 nm. Calculate the A260/A280 ratio. Use only DNA stocks with a ratio between 1.8 and 1.9.

-

Store the DNA solution at 4°C for short-term use or -20°C for long-term storage.

-

Biophysical Techniques for Characterizing DNA Interaction

UV-Visible Absorption Spectroscopy

-

Principle: This technique measures changes in the absorbance of DNA upon ligand binding. Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, to longer wavelengths) of the DNA's 260 nm peak.[7] This occurs because the stacking of the intercalator's aromatic ring with the DNA base pairs alters the electronic transitions.[7]

-

Protocol: Titration of ct-DNA with the Compound

-

Set up a tandem cuvette or two separate 1 cm path length quartz cuvettes.

-

In the sample cuvette, place a fixed concentration of ct-DNA (e.g., 50 µM) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4). Place only buffer in the reference cuvette.

-

Record the initial UV-Vis spectrum from 230 nm to 350 nm.

-

Perform a titration by making successive microliter additions of the compound's stock solution to both the sample and reference cuvettes to maintain a constant concentration of the free compound and correct for its absorbance.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.

-

Monitor the changes at the λmax of DNA (~260 nm).

-

-

Data Analysis: Plot Absorbance vs. Wavelength to visualize spectral shifts. To calculate the intrinsic binding constant (Kb), use the Wolfe-Shimer equation or construct a Scatchard plot.

Fluorescence Spectroscopy: Competitive Displacement Assay

-

Principle: This is a highly sensitive method to confirm intercalation. Ethidium Bromide (EtBr) is a classic intercalator that exhibits a dramatic increase in fluorescence upon binding to DNA. A competing compound that displaces the bound EtBr will cause a quenching (decrease) of the fluorescence signal.[8][9][10] This provides strong evidence for an intercalative binding mode.[9]

-

Protocol: Ethidium Bromide (EtBr) Displacement Assay

-

Prepare a solution of ct-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in assay buffer. Allow the mixture to incubate for 30 minutes to ensure complete binding of EtBr to the DNA.

-

Place the DNA-EtBr solution in a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum (e.g., 560-650 nm) with an excitation wavelength of 520 nm.[10]

-

Add successive aliquots of the compound stock solution to the cuvette. Mix gently and incubate for 2-5 minutes after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Ka) can also be calculated using the relationship: Ka = Ksv / τ₀, where τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy is sensitive to the chiral environment of DNA and is an invaluable tool for observing conformational changes upon ligand binding.[11][12][13] The canonical B-form DNA has a characteristic CD spectrum with a positive peak around 275 nm and a negative peak around 245 nm.[14] Intercalation often leads to an increase in the intensity of both peaks and a slight red shift, reflecting a more constrained and stable helical structure.[15] Groove binding typically causes smaller perturbations.[11]

-

Protocol: Monitoring DNA Conformational Changes

-

Prepare a solution of ct-DNA (e.g., 100 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2) in a 1 cm path length quartz CD cuvette.

-

Record the baseline CD spectrum of the DNA solution from 220 nm to 320 nm.

-

Add aliquots of the compound stock solution to achieve various [Compound]/[DNA] molar ratios (r).

-

Incubate for 5-10 minutes at each ratio and record the CD spectrum.

-

-

Data Analysis: Overlay the spectra at different 'r' values. Significant changes in the ellipticity and wavelength of the characteristic B-form peaks provide qualitative evidence of strong interaction and conformational distortion.

Viscosity Measurement

-

Principle: This hydrodynamic method is a classic and definitive tool for distinguishing between intercalation and groove binding. Intercalators lengthen the DNA double helix by inserting themselves between base pairs, which leads to a measurable increase in the relative viscosity of the DNA solution.[16][17] In contrast, groove binders or electrostatic interactors, which do not lengthen the helix, cause little to no change in viscosity.[16]

-

Protocol: Assessing DNA Lengthening

-

Use a calibrated Ubbelohde or similar viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Measure the flow time of the buffer (t₀) and a fixed concentration of ct-DNA solution (t_DNA).

-

Prepare a series of DNA solutions containing increasing concentrations of the compound.

-

Measure the flow time (t) for each solution after a 10-minute incubation period.

-

-

Data Analysis: Calculate the relative viscosity (η/η₀) for each sample, where η is the viscosity of the DNA solution with the compound and η₀ is the viscosity of the DNA solution alone. Plot (η/η₀)^(1/3) versus the molar ratio of [Compound]/[DNA]. A linear increase in relative viscosity is a hallmark of intercalation.[16]

Integrated Workflow and Data Interpretation

A successful investigation relies on integrating the results from multiple techniques to build a cohesive model of the binding interaction.

Diagram 1: Experimental Workflow for DNA-Binding Characterization

Caption: A logical workflow from reagent preparation to data integration.

Table 2: Interpreting Expected Outcomes from Biophysical Assays

| Technique | Observation for Intercalation | Observation for Groove Binding/Electrostatic |

| UV-Vis Spectroscopy | Significant hypochromism and bathochromic (red) shift. | Minor or no hypochromism; possible hyperchromism. |

| Fluorescence | Strong quenching of DNA-EtBr fluorescence. | Minimal or no quenching of DNA-EtBr fluorescence. |

| Circular Dichroism | Significant increase in ellipticity of B-form DNA signals. | Minor changes to the CD spectrum of B-form DNA. |

| Viscosity | Linear increase in relative viscosity with increasing compound concentration. | No significant change in relative viscosity. |

Diagram 2: Potential DNA Binding Modes

Caption: Illustrates the primary potential interaction forces.

Conclusion

The rational design of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol suggests its potential as a potent DNA-binding agent. By systematically applying the validated protocols outlined in this guide—UV-Visible spectroscopy, fluorescence displacement assays, circular dichroism, and viscometry—researchers can robustly determine its binding affinity, elucidate its primary mode of interaction, and characterize its effect on DNA conformation. This multi-technique approach ensures a high degree of confidence in the results, providing a solid foundation for further studies in cellular systems and advancing the compound through the drug discovery pipeline.

References

- ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay with increasing... [Image]. Retrieved from a URL provided by the grounding tool.

- Lohman, T. M., & Bujalowski, W. (n.d.). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.

-

Ali, I., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. National Center for Biotechnology Information.

- Díaz-García, D., et al. (n.d.). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Nature Protocols. Retrieved from a URL provided by the grounding tool.

- Thornhill, J. (2025). Understanding DNA Melting Analysis Using UV-Visible Spectroscopy. Behind the Bench. Retrieved from a URL provided by the grounding tool.

-

Anonymous. (2014). How to analytically quantify a chemical's potential to intercalate DNA? Biology Stack Exchange. Retrieved from [Link]

- OMICS International. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Retrieved from a URL provided by the grounding tool.

-

Abdel-Wahab, B. F., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. Retrieved from [Link]

- Weeks-Pollenz, S. J., et al. (2025). Fluorescein quench assay. Bio-protocol. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. World Scientific. Retrieved from a URL provided by the grounding tool.

- Chaires, J. B. (2025). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. ResearchGate. Retrieved from a URL provided by the grounding tool.

-

Khan, T. M., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. National Center for Biotechnology Information.

- Anonymous. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.

- Bagchi, B., & Sene, S. (n.d.). Viscosity dependence of ethidium-DNA intercalation kinetics. ACS Publications. Retrieved from a URL provided by the grounding tool.

- Anonymous. (2025). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. ResearchGate. Retrieved from a URL provided by the grounding tool.

- Ni, Y., et al. (n.d.). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.

-

Zerbe, O., & Moehle, K. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Portland Press. Retrieved from [Link]

-

Farghaly, T. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. National Center for Biotechnology Information.

- Tse, W. C., & Boger, D. L. (n.d.). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society. Retrieved from a URL provided by the grounding tool.

- Lu, H., et al. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.

-

Woziwodzka, A., et al. (2016). DNA Interaction Studies of Selected Polyamine Conjugates. National Center for Biotechnology Information.

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]

- Anonymous. (2025). UV-Vis Spectrophotometric Analysis of DNA Retrieval for DNA Storage Applications. ResearchGate. Retrieved from a URL provided by the grounding tool.

- Bai, A., et al. (2012). Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine- 1-yl) propan-1-one and their Derivatives. ResearchGate. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. Retrieved from a URL provided by the grounding tool.

-

PrepChem. (n.d.). Synthesis of 1-[3-(1-piperidinyl)propyl]-2-amino benzimidazole. Retrieved from [Link]

- Tan, C., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Journals. Retrieved from a URL provided by the grounding tool.

- Kypr, J., et al. (n.d.). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. Retrieved from a URL provided by the grounding tool.

-

Anonymous. (2014). How to measure a chemical's propensity to intercalate DNA. Quora. Retrieved from [Link]

-

Sur, S., & Khan, U. (2024). The Compatibility of Benzimidazole and Benzothiazole derivatives towards poly-A.poly-T DNA. Indian Journal of Chemistry (IJC). Retrieved from [Link]

- Wang, Z., et al. (2016). UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry. Retrieved from a URL provided by the grounding tool.

-

BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. Retrieved from [Link]

-

BMG LABTECH. (n.d.). UV absorbance DNA quantitation. Retrieved from [Link]

- OMICS International. (n.d.). Journal of Biochemistry and Cell Biology - Exploring Molecular Interactions: A Guide to Biophysical Techniques. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly. The Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.

- Hsieh, C.-H., & Yoshizawa, S. (n.d.). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Retrieved from a URL provided by the grounding tool.

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

-

JoVE. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Retrieved from [Link]

- PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from a URL provided by the grounding tool.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. CD Spectroscopy to Study DNA-Protein Interactions [jove.com]

- 16. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

Application Notes & Protocols: Strategic Derivatization of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of novel derivatives based on the 1-Amino-3-benzoimidazol-1-yl-propan-2-ol scaffold. As a key starting material, this compound offers multiple reactive sites, enabling a diverse range of chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. The protocols outlined below are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and self-validating methodologies.

The core structure contains three primary points for derivatization: the primary amine, the secondary alcohol, and the benzimidazole ring system. Each of these sites can be selectively targeted to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity.

Part 1: Selective N-Acylation of the Primary Amine

The primary amine is often the most nucleophilic site in the molecule, making it an ideal starting point for derivatization. N-acylation is a fundamental transformation that introduces an amide bond, which can alter hydrogen bonding capabilities and introduce a variety of substituents.

Protocol 1: N-Acylation using Acid Chlorides

This protocol describes a general method for the acylation of the primary amine using a representative acid chloride, such as benzoyl chloride.

Underlying Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base is required to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow:

Caption: Workflow for N-Acylation of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Amino-3-benzoimidazol-1-yl-propan-2-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Reagent Addition: Slowly add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 10-15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM).

-

Characterization: Confirm the structure and purity of the final N-acylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Part 2: O-Alkylation and Esterification of the Secondary Alcohol

The secondary hydroxyl group provides another key site for modification, allowing for the introduction of ether or ester linkages. These modifications can significantly impact the molecule's lipophilicity and metabolic stability.

Protocol 2: Williamson Ether Synthesis for O-Alkylation

This protocol details the formation of an ether linkage by reacting the alcohol with an alkyl halide in the presence of a strong base.

Underlying Principle: A strong base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide via an Sₙ2 reaction. The use of a polar aprotic solvent like DMF or THF is ideal for this type of reaction.

Experimental Workflow:

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the N-protected starting material (to prevent competing N-alkylation) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate (EtOAc).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.

Part 3: Derivatization of the Benzimidazole Ring

The benzimidazole ring itself can be derivatized, typically through electrophilic aromatic substitution. However, the conditions for these reactions are often harsh and may not be compatible with the propanolamine side chain. A more common and milder strategy involves using a pre-functionalized benzimidazole precursor before attaching the aminopropanol side chain.

Part 4: Data Interpretation and Validation

A critical component of synthesizing new derivatives is the rigorous confirmation of their chemical structures.

| Technique | Purpose | Expected Observations for a Successful N-Benzoylation |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Disappearance of the primary amine protons (NH₂). Appearance of a new amide proton (NH) peak, typically downfield. Appearance of aromatic protons from the benzoyl group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of a new carbonyl carbon peak for the amide (around 165-175 ppm). Appearance of new aromatic carbon peaks. |

| Mass Spec (MS) | Determination of the molecular weight. | The molecular ion peak (M+H)⁺ should correspond to the calculated mass of the N-benzoylated product. |

| HPLC | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. |

Trustworthiness through Self-Validation: Each protocol is designed as a self-validating system. The progress of the reaction should be monitored by a simple technique like TLC. The final product must be subjected to a suite of analytical techniques (NMR, MS, HPLC) to confirm its identity and purity, ensuring the reliability of any subsequent biological or pharmacological testing.

References

-

General Benzimidazole Synthesis and Functionalization: For a comprehensive overview of benzimidazole chemistry, including synthesis and functionalization str

- Title: Benzimidazole: An overview of its vers

- Source: ResearchG

-

URL: [Link]

-

Acylation Reactions: For detailed mechanisms and experimental considerations for N-acyl

- Title: Acyl

- Source: Not available

-

URL: [Link]

-

Williamson Ether Synthesis: For the mechanism and applic

- Title: Williamson Ether Synthesis

- Source: Chemistry LibreTexts

-

URL: [Link]

Analytical techniques for quantifying 1-Amino-3-benzoimidazol-1-yl-propan-2-ol

Application Note & Protocol

A Robust, Validated HPLC-UV Method for the Quantification of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol, a key intermediate or active pharmaceutical ingredient (API) in drug development. Recognizing the absence of a standardized pharmacopeial method for this specific compound, this application note details a systematic approach based on its unique physicochemical properties. The primary method described is a precise, accurate, and linear Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). We elaborate on the rationale for method development choices, provide a step-by-step protocol for analysis, and present a summary of validation characteristics according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] An alternative, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for applications requiring lower limits of quantification.

Introduction & Analyte Analysis

1-Amino-3-benzoimidazol-1-yl-propan-2-ol is a heterocyclic compound of significant interest in pharmaceutical research and development.[5][6][7][8][9] Its structure, featuring a benzimidazole ring, a secondary alcohol, and a primary amine, dictates its chemical behavior and informs the analytical strategy. Accurate and reliable quantification of this compound is paramount for quality control, stability testing, and pharmacokinetic studies.[10][11]

Key Structural Features:

-

Benzimidazole Ring: Provides a strong chromophore, making it highly suitable for UV detection.

-

Primary Amine (pKa ~9-10): This basic functional group's ionization state is pH-dependent, which is a critical consideration for chromatographic retention.

-

Secondary Alcohol & Propyl Linker: Contribute to the molecule's overall polarity and potential for hydrogen bonding.

-

Chiral Center: The carbon atom of the propan-2-ol group is a stereocenter, which may necessitate chiral separation in future studies, though this note focuses on achiral quantification.[12]

Based on this analysis, a reversed-phase HPLC method was selected as the most logical and robust approach for quantification.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. starodub.nl [starodub.nl]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. asianjpr.com [asianjpr.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Identifying and minimizing side products in benzimidazole synthesis

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into identifying and minimizing side products, ensuring the integrity and success of your experiments.

Introduction to Benzimidazole Synthesis and Its Challenges

The synthesis of benzimidazoles, most commonly through the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction), is a cornerstone of medicinal chemistry.[1][2] These methods, while robust, are not without their challenges. The formation of side products can significantly reduce the yield and purity of the desired benzimidazole, complicating downstream applications. Understanding the mechanistic pathways that lead to these impurities is the first step toward rationally designing experiments that minimize their formation.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face at the bench.

Troubleshooting Guide & FAQs

Question 1: My reaction is producing a significant amount of a higher molecular weight side product, especially when using aldehydes as a reactant. What is it and how can I prevent it?

Answer:

This is a classic case of forming a 1,2-disubstituted benzimidazole side product. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole.

Causality and Mechanism:

The formation of the 1,2-disubstituted product is often favored under certain conditions, particularly when an excess of the aldehyde is used or when the reaction is catalyzed by a Lewis acid.[3] The Lewis acid can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the secondary amine of the benzimidazole ring.

Pathway to 1,2-Disubstituted Side Product.

Troubleshooting and Minimization Strategies:

-

Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of o-phenylenediamine to aldehyde. In some cases, a slight excess of the diamine may be beneficial.

-

Reaction Conditions:

-

Temperature: Higher temperatures can sometimes favor the formation of the 1,2-disubstituted product.[4] Try running the reaction at a lower temperature.

-

Catalyst Choice: If using a Lewis acid catalyst, consider reducing its concentration or switching to a milder catalyst. In some cases, the reaction can proceed without a catalyst, albeit at a slower rate.[5]

-

-

Solvent Effects: The choice of solvent can influence the selectivity. Protic solvents like methanol and water can sometimes favor the formation of the 2-substituted benzimidazole.[6]

| Parameter | To Favor 2-Substituted Product | To Favor 1,2-Disubstituted Product |

| o-Phenylenediamine:Aldehyde Ratio | 1:1 or slight excess of diamine | 1:2 or excess of aldehyde |

| Temperature | Lower | Higher |

| Catalyst | Milder or no catalyst | Lewis Acid |

| Solvent | Protic (e.g., Methanol/Water) | Aprotic |

Question 2: My crude product has a dark color, and I'm observing multiple spots on my TLC plate that are difficult to separate. What could be the cause?

Answer:

The dark coloration and multiple impurities often point towards the oxidation of the o-phenylenediamine starting material. o-Phenylenediamines are sensitive to air and light and can readily oxidize to form colored, polymeric materials.

Causality and Mechanism:

The amino groups of o-phenylenediamine are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of metal ions or light. This leads to the formation of complex mixtures of colored condensation products.

Oxidative Degradation of Starting Material.

Troubleshooting and Minimization Strategies:

-

Purity of Starting Material: Use freshly purified o-phenylenediamine. If the starting material is old or discolored, it should be recrystallized or purified by sublimation before use.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

-

Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

Use of Hydrochloride Salt: Using the dihydrochloride salt of o-phenylenediamine can reduce color impurities and improve mixing.[7]

-

Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can help to prevent oxidation.

Question 3: I am getting a side product with a similar mass to my desired product, but the NMR is inconsistent. What could this be?

Answer:

This could be an isomer of your desired product, or a product resulting from a rearrangement. One common, yet often overlooked, side reaction is N-alkylation if your reactants or solvents contain alkylating agents.

Causality and Mechanism:

If there are any alkyl halides or other electrophilic alkylating species present in the reaction mixture (either as impurities or as part of the intended reactants), they can react with the nitrogen atoms of the benzimidazole ring.

Undesired N-Alkylation Pathway.

Troubleshooting and Minimization Strategies:

-

Purity of Reagents and Solvents: Ensure that all your reagents and solvents are free from alkylating impurities.

-

Reaction with Solvent: Be aware that some solvents, like dimethylformamide (DMF), can decompose at high temperatures to generate species that can act as alkylating agents.[8] If you suspect this is an issue, consider using a different solvent or running the reaction at a lower temperature.

-

Protecting Groups: If the N-H of the benzimidazole is particularly reactive and you are performing other transformations on the molecule, you may need to protect the nitrogen atom before proceeding with subsequent steps.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles (Minimizing 1,2-Disubstitution)

-

To a stirred solution of o-phenylenediamine (1.0 mmol) in methanol (10 mL), add the aldehyde (1.0 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Filter the solid product and wash with cold methanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of o-Phenylenediamine by Recrystallization

-

Dissolve the impure o-phenylenediamine in a minimum amount of hot water.

-

Add a small amount of activated charcoal and boil for 5-10 minutes to remove colored impurities.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the purified crystals under vacuum.

References

-

N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Benzimidazole (Synthesis). (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

-

To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved January 26, 2026, from [Link]

-

Benzimidazole : Organic Synthesis. (2020, November 5). YouTube. Retrieved January 26, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PMC. Retrieved January 26, 2026, from [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021, February 21). YouTube. Retrieved January 26, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). PMC. Retrieved January 26, 2026, from [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2017). Beilstein Journals. Retrieved January 26, 2026, from [Link]

-

Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023, November 1). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 26, 2026, from [Link]

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 26, 2026, from [Link]

-

A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19). Bentham Science. Retrieved January 26, 2026, from [Link]

-

Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016, August 13). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. (2025, September 30). PubMed Central. Retrieved January 26, 2026, from [Link]

-

(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, October 5). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). (n.d.). PMC. Retrieved January 26, 2026, from [Link]

-

(PDF) Synthesis of benzimidazoles in high-temperature water. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024, July 26). ACS Omega. Retrieved January 26, 2026, from [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024, December 30). Retrieved January 26, 2026, from [Link]

-

DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines. (2023, September 22). eCampus - Université Paris-Saclay. Retrieved January 26, 2026, from [Link]

-

An elegant approach for selective synthesis of 2-substituted benzimidazoles at room temperature using Ag nanoparticles as an activator: effect of solvent on the selectivity. (2022, August 22). Canadian Science Publishing. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of Benzimidazole Analogs